Home > Products > Screening Compounds P104103 > Flunixin meglumine
Flunixin meglumine - 42461-84-7

Flunixin meglumine

Catalog Number: EVT-268312
CAS Number: 42461-84-7
Molecular Formula: C21H28F3N3O7
Molecular Weight: 491.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flunixin meglumine is a potent, non-narcotic analgesic agent. [] It is classified as a non-steroidal anti-inflammatory drug (NSAID). [] In scientific research, Flunixin meglumine serves as a valuable tool to investigate inflammatory responses, pain management, and the role of prostaglandins in various physiological processes.

Future Directions
  • Species-Specific Pharmacokinetics and Pharmacodynamics: Studies highlighting differences in Flunixin meglumine's pharmacokinetics in donkeys compared to horses and mules [] emphasize the need for species-specific dosing regimens. Further research in other species is crucial to optimize its therapeutic use and minimize potential adverse effects.
  • Developing Novel Drug Delivery Systems: Exploring alternative delivery methods, such as transdermal administration [, ], could enhance its therapeutic efficacy and minimize potential side effects associated with systemic administration.
Source and Classification

Flunixin meglumine is classified as an organoammonium salt formed by the combination of flunixin and one molar equivalent of 1-deoxy-1-(methylamino)-D-glucitol. It is primarily utilized in veterinary medicine for the treatment of pain and inflammation in livestock and companion animals. The compound is recognized for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process .

Synthesis Analysis

Methods of Synthesis

Flunixin meglumine can be synthesized through various methods, primarily focusing on the reaction between flunixin and meglumine. The synthesis typically involves:

  1. Preparation of Flunixin:
    • The initial step involves the reaction of 2-chloronicotinic acid with 2-methyl-3-trifluoromethyl aniline in a sodium hydroxide solution. This reaction is conducted at a controlled temperature (40–45 °C) for 4–5 hours, followed by pH adjustments to facilitate product extraction .
    • Alternative methods utilize boric acid as a catalyst under solvent-free conditions, optimizing reaction parameters such as temperature (120 °C) and reactant ratios (2:1 for 2-methyl-3-trifluoromethyl aniline to 2-chloronicotinic acid) to enhance yield .
  2. Formation of Flunixin Meglumine:
    • Flunixin is then reacted with N-methylglucosylamine in isopropanol at reflux conditions for 0.5 to 1.5 hours. The resulting mixture is cooled and crystallized to yield flunixin meglumine with high purity (up to 99.9%) and yields around 90% .
Molecular Structure Analysis

Flunixin meglumine has the molecular formula C21H28F3N3O7C_{21}H_{28}F_{3}N_{3}O_{7}. Its structure features a trifluoromethyl group attached to an aromatic ring, which contributes to its pharmacological properties. The compound's molecular weight is approximately 463.46 g/mol.

Structural Characteristics

  • Functional Groups: The molecule contains multiple functional groups including amines, hydroxyls, and ether linkages.
  • Stereochemistry: The presence of chiral centers in the glucosylamine moiety adds complexity to its stereochemistry.
  • Crystallography: Crystallographic studies have shown that flunixin meglumine forms stable crystalline structures conducive to pharmaceutical formulation .
Chemical Reactions Analysis

Flunixin meglumine undergoes several chemical reactions during its synthesis and application:

  1. Synthesis Reactions:
    • The nucleophilic aromatic substitution mechanism is critical during the formation of flunixin from its precursors. This involves the addition-elimination pathway where the nucleophile attacks the electrophilic aromatic carbon leading to product formation .
  2. Reactivity:
    • As a non-steroidal anti-inflammatory drug, flunixin meglumine interacts with cyclooxygenase enzymes, inhibiting their activity and thus reducing the production of prostaglandins involved in inflammation .
Mechanism of Action

Flunixin meglumine exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, flunixin reduces the synthesis of prostaglandins that mediate pain and inflammation.

Pharmacological Effects

  • Analgesic: Provides relief from pain by modulating pain pathways.
  • Antipyretic: Reduces fever through central action on the hypothalamus.
  • Anti-inflammatory: Decreases inflammation by inhibiting prostaglandin synthesis at sites of injury or infection .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Flunixin meglumine typically appears as a white crystalline powder.
  • Solubility: It is poorly soluble in water but can be formulated as a salt with meglumine to enhance solubility for injection.

Chemical Properties

  • Melting Point: The melting point of flunixin meglumine generally ranges around 120–130 °C.
  • Stability: The compound exhibits stability under normal storage conditions but should be protected from light and moisture .
Applications

Flunixin meglumine is primarily used in veterinary medicine for:

  • Pain Management: Effective in managing postoperative pain in horses and cattle.
  • Anti-inflammatory Treatment: Used for inflammatory conditions such as musculoskeletal disorders.
  • Antipyretic Use: Administered to reduce fever in livestock during infections or inflammatory diseases .
Analytical Methodologies for Quantification and Stability Assessment

Development of Stability-Indicating HPLC-UV Methods for Simultaneous Detection in Veterinary Formulations

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection has emerged as the gold standard for simultaneous quantification of flunixin meglumine and co-formulated drugs in veterinary injectables. A rigorously optimized method employs a C18 column (250 mm × 4.6 mm, 5 μm) with an isocratic mobile phase comprising acetonitrile and water (60:40 v/v), acidified to pH 2.8 using diluted phosphoric acid. Critical parameters include a flow rate of 1.0 mL/min, detection wavelength of 268 nm, and injection volume of 20 μL, achieving complete separation within 10 minutes [1] [3] [5]. This methodology specifically targets the veterinary combination product containing flunixin meglumine and the antimicrobial florfenicol, used for bovine respiratory disease (BRD) management. The method’s stability-indicating capability stems from its demonstrated ability to resolve both active pharmaceutical ingredients (APIs) from degradation products generated under accelerated stress conditions [3].

Table 1: Optimized Chromatographic Parameters for Flunixin Meglumine/Florfenicol Analysis

ParameterSpecification
ColumnRP-C18e (250 mm × 4.6 mm, 5 μm)
Mobile PhaseAcetonitrile:Water (60:40, v/v)
pH Adjustment2.8 (with phosphoric acid)
Flow Rate1.0 mL/min
Detection Wavelength268 nm
Injection Volume20 μL
Run Time10 minutes
Column Temperature25°C

Validation Parameters Under ICH/FDA Guidelines: Linearity, Precision, and Robustness

Validation of the HPLC-UV method adheres strictly to International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) requirements, confirming its reliability for quality control and stability testing. Linearity is demonstrated across seven concentration levels: flunixin meglumine (43.8–175.4 μg/mL) and florfenicol (480–1920 μg/mL), with correlation coefficients (R²) exceeding 0.999 for both compounds, confirming proportional detector responses [1] [5].

Precision evaluations encompass both repeatability (intra-day) and intermediate precision (inter-day/inter-analyst). For repeatability, six replicate injections at 100% test concentration (flunixin meglumine: 109.6 μg/mL; florfenicol: 1200 μg/mL) yield relative standard deviations (RSD) below 1.0%. Intermediate precision studies involving multiple analysts and instruments maintain RSD values within 2.0%, meeting stringent acceptance criteria [1] [3].

Robustness is verified through deliberate variations in method parameters:

  • Mobile phase pH (±0.2 units): Retention time shifts < 5%
  • Flow rate (±0.1 mL/min): Peak area RSD < 1.5%
  • Column temperature (±5°C): Resolution maintained
  • Organic composition (±5% absolute): No co-elution observed
  • Detection wavelength (±2 nm): Signal intensity variation < 3%Recovery rates remain between 98–102% across all robustness challenges, proving method resilience [1] [5].

Table 2: Method Validation Parameters According to ICH/FDA Standards

ParameterFlunixin MeglumineFlorfenicolAcceptance Criteria
Linearity Range43.8–175.4 μg/mL480–1920 μg/mLR² ≥ 0.995
LOD0.5 μg/mL5.0 μg/mLS/N ≥ 3:1
LOQ1.5 μg/mL15.0 μg/mLS/N ≥ 10:1; RSD ≤ 10%
Accuracy (Recovery)98.5–101.2%99.1–101.5%98–102%
Repeatability (RSD)0.45%0.38%≤1.0%
Intermediate Precision (RSD)1.2%0.9%≤2.0%

Forced Degradation Studies: Acid/Base Hydrolysis, Oxidative, Photolytic, and Thermal Stress Conditions

Forced degradation studies confirm the method’s specificity and stability-indicating capability by subjecting flunixin meglumine to extreme stress conditions. These studies reveal distinct degradation profiles:

  • Acid Hydrolysis (1N HCl, 40°C, 48 hours): Flunixin exhibits 15–20% degradation, with new peaks eluting at distinct retention times (RT) from the API. Base hydrolysis (0.02N NaOH, RT, 2 hours) causes more rapid degradation (25–30%), demonstrating the compound’s susceptibility to alkaline conditions [1] [5].
  • Oxidative Stress (0.2% H₂O₂, 40°C, 7 days): Significant degradation (20–25%) occurs, with oxidative byproducts resolved from parent peaks. Samples require light protection during testing to avoid confounding variables [3].
  • Photodegradation (UV light, 72 hours): Minimal degradation (<5%) indicates relative photostability under tested conditions. Thermal stress (75°C, 14 days) induces moderate degradation (10–15%), with degradants separable from APIs [1].Chromatographic analysis confirms peak purity >99% for flunixin meglumine across all stressed samples via photodiode array (PDA) spectral analysis, proving method specificity. Degradation kinetics vary significantly between acid/base versus oxidative pathways, informing formulation stabilization strategies [1] [3] [5].

Table 3: Forced Degradation Profile of Flunixin Meglumine

Stress ConditionDegradation (%)Major Degradants FormedSeparation from API
Acid Hydrolysis (1N HCl, 40°C, 48h)15–20%2 primary degradantsBaseline resolution
Base Hydrolysis (0.02N NaOH, RT, 2h)25–30%3 primary degradantsBaseline resolution
Oxidation (0.2% H₂O₂, 40°C, 7d)20–25%2 primary degradantsResolution >1.5
Photolysis (UV, 72h)<5%Not detectedN/A
Thermal (75°C, 14d)10–15%1 primary degradantResolution >2.0

Comparative Analysis of Chromatographic Columns and Mobile Phase Optimization

Column chemistry critically impacts flunixin meglumine separation efficiency. Traditional C18 columns (Phenomenex Luna, 250 mm) effectively resolve flunixin and florfenicol degradants using acidic mobile phases, but flunixin peak symmetry requires pH optimization below 3.0 [1]. Alternative mixed-mode columns (Primesep 100, 150 mm) utilize embedded ion-exchange groups, enabling separation under distinct conditions: acetonitrile/water (60:40) with 0.2% trifluoroacetic acid (TFA) buffer, detected at 252 nm. While shorter columns reduce run times, they may compromise resolution of complex degradation mixtures [2].

Mobile phase optimization studies reveal that:

  • Acetonitrile concentration >60% shortens flunixin retention but risks co-elution with early degradants
  • pH < 3.0 (using phosphoric acid or TFA) enhances peak symmetry by suppressing ionization
  • Buffer selection (phosphate vs. TFA) influences detection compatibility – TFA enables MS detection but increases UV baseline noiseThe C18 method’s compatibility with photodiode array detection facilitates peak purity verification during stability studies, making it preferable for stability-indicating applications despite longer run times compared to mixed-mode alternatives [1] [2] [5]. Thermal analysis reveals that flunixin-meglumine adducts undergo reversible supramolecular polymerization at 160°C, forming high molecular weight aggregates (~290 MDa) stabilized by hydrogen bonding between meglumine hydroxyl groups and flunixin carboxylates. This thermal behavior informs manufacturing processes requiring high-temperature sterilization [6].

Properties

CAS Number

42461-84-7

Product Name

Flunixin meglumine

IUPAC Name

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid

Molecular Formula

C21H28F3N3O7

Molecular Weight

491.5 g/mol

InChI

InChI=1S/C14H11F3N2O2.C7H17NO5/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,1H3,(H,18,19)(H,20,21);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

MGCCHNLNRBULBU-WZTVWXICSA-N

SMILES

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNCC(C(C(C(CO)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Banamine
finadyne
flunixin meglumine
Sch 14714 meglumine

Canonical SMILES

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.